![molecular formula C9H13NO3 B2770166 1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one CAS No. 2308298-42-0](/img/structure/B2770166.png)
1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one
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Description
“1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one” is a chemical compound. It is related to the class of compounds known as azabicyclo nonanes . One of the structures in this class exists in a double chair conformation having an equatorial hydroxyl group with relation to the piperidine ring and the other in a chair-boat conformation having an axial hydroxyl group which involves an intramolecular hydrogen bond with the unshared electron pair of the nitrogen atom .
Synthesis Analysis
The synthesis of related compounds involves reactions with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo nonanes . 9-Iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol, and the ylides readily reacted with benzaldehyde according to Wittig .Molecular Structure Analysis
The molecular structure of related compounds like 9-Azabicyclo[3.3.1]nonane N-oxyl is represented by the SMILES stringC [C@@]12CCC [C@@] (C) (CCC1)N2 [O]
. Chemical Reactions Analysis
The chemical reactions of related compounds involve the oxidation of alcohols to afford the corresponding carbonyl compounds . A Cu/ABNO catalyst system shows excellent reactivity with symmetrical diols and hindered unsymmetrical diols .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 9-Azabicyclo[3.3.1]nonane N-oxyl include a melting point of 65-70°C .Mechanism of Action
Future Directions
The future directions in the study of related compounds involve the development of efficient catalyst systems for various chemical reactions . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .
properties
IUPAC Name |
1-(3,9-dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-9(11)10-3-7-5-12-6-8(4-10)13-7/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNUVYPORDSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2COCC(C1)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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